molecular formula C21H21ClN4O4S B2581462 5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904828-48-4

5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2581462
CAS RN: 904828-48-4
M. Wt: 460.93
InChI Key: MFNPCMBHUZKILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as MP-470 and has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Cognitive Enhancement and Antagonist Activity

  • A study highlighted the potential of SB-399885, a compound with a similar structure, as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in aged rat models. This research suggests that similar compounds may play a role in improving cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia Hirst et al., 2006.

Anticancer Activity

  • Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anti-breast cancer activity, showing promising results against MCF-7 breast cancer cell lines. This indicates the potential therapeutic utility of such compounds in cancer treatment Kumar et al., 2021.

Photosensitizer for Photodynamic Therapy

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing high singlet oxygen quantum yield, which is crucial for Type II mechanisms in photodynamic therapy for cancer treatment Pişkin et al., 2020.

Enzyme Inhibitory and Antioxidant Activities

  • Sulfonamides incorporating 1,3,5-triazine motifs have shown antioxidant and enzyme inhibitory profiles, suggesting their potential in treating diseases associated with oxidative stress and enzyme dysregulation Lolak et al., 2020.

COX-2 Selective Inhibitors

  • 1,5-Diarylimidazoles acting as COX-2 selective inhibitors have been developed, demonstrating significant in vitro and in vivo pharmacological activity, highlighting the therapeutic potential of sulfonamide derivatives in inflammation and pain management Almansa et al., 2003.

properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-29-19-7-5-16(22)14-20(19)31(27,28)25-17-4-2-3-15(13-17)18-6-8-21(24-23-18)26-9-11-30-12-10-26/h2-8,13-14,25H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPCMBHUZKILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.